Hinnuliquinone

HIV-1 protease inhibitor antiviral natural product drug resistance

Hinnuliquinone (L-767827) is a C₂-symmetric bis-indolyl-2,5-dihydroxybenzoquinone pigment isolated from Nodulisporium hinnuleum. Unlike structurally related DMAQ-B1 (insulin receptor agonist), hinnuliquinone specifically inhibits HIV-1 protease with near-equipotent Ki values against wild-type (0.97 μM) and A44 clinically resistant (1.25 μM) strains. This minimal potency shift makes it an essential reference tool for resistance profiling. Procurement of this crystallographically validated, natural product HIV-1 protease inhibitor provides a unique chemical scaffold for structure-based drug design programs.

Molecular Formula C32H30N2O4
Molecular Weight 506.6 g/mol
CAS No. 78860-37-4
Cat. No. B1673249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHinnuliquinone
CAS78860-37-4
SynonymsHinnuliquinone;  L-767827;  L 767827;  L767827; 
Molecular FormulaC32H30N2O4
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O
InChIInChI=1S/C32H30N2O4/c1-7-31(3,4)29-21(17-13-9-11-15-19(17)33-29)23-25(35)27(37)24(28(38)26(23)36)22-18-14-10-12-16-20(18)34-30(22)32(5,6)8-2/h7-16,33-35,38H,1-2H2,3-6H3
InChIKeyHJSNPRGJVAICCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hinnuliquinone (CAS 78860-37-4) Procurement Specifications and Compound Identity


Hinnuliquinone (L-767827, CAS 78860-37-4) is a C₂-symmetric bis-indolyl-2,5-dihydroxybenzoquinone pigment that belongs to the fungal metabolite class of dimeric non-peptide natural products [1]. First isolated from the endophytic fungus Nodulisporium hinnuleum [2], this compound possesses the molecular formula C₃₂H₃₀N₂O₄ and a molecular weight of 506.59 g/mol [3]. Hinnuliquinone is biosynthesized from tryptophan and mevalonic acid precursors [2] and is commercially available as a research-grade HIV-1 protease inhibitor for antiviral discovery programs.

Hinnuliquinone Procurement: Why Structural Analogs Do Not Substitute Functionally


Generic substitution of hinnuliquinone with structurally related bis-indolyl quinones is scientifically unsound due to pronounced structure-activity divergence within this natural product class. The C₂-symmetry of hinnuliquinone is a critical determinant of its HIV-1 protease inhibitory activity, as demonstrated by crystallographic analysis of the inhibitor-bound protease complex [1]. Closely related compounds such as demethylasterriquinone B1 (DMAQ-B1, CAS 78860-34-1), which shares an identical molecular formula (C₃₂H₃₀N₂O₄), exhibit entirely different biological targeting—DMAQ-B1 functions as an insulin receptor agonist and Akt activator rather than an HIV-1 protease inhibitor [2]. This orthogonal pharmacology between structurally nearly identical bis-indolyl quinones underscores that procurement decisions must be guided by specific bioactivity profiles rather than chemical similarity alone.

Hinnuliquinone (78860-37-4) Quantitative Differentiation: HIV-1 Protease Inhibition Evidence


Hinnuliquinone HIV-1 Protease Inhibition: Wild-Type vs. Drug-Resistant Strain Activity Comparison

Hinnuliquinone demonstrated equipotent inhibition against both wild-type and clinically resistant HIV-1 protease. Against wild-type HIV-1 protease, the compound exhibited a Ki of 0.97 μM, while against the clinically resistant A44 strain, it showed a comparable Ki of 1.25 μM, representing only a 1.3-fold shift in potency [1]. This minimal potency differential between wild-type and resistant enzyme variants is a distinguishing characteristic relevant to resistance profiling studies.

HIV-1 protease inhibitor antiviral natural product drug resistance

Hinnuliquinone vs. Demethylasterriquinone B1: Target Specificity Differentiation

Despite sharing an identical molecular formula (C₃₂H₃₀N₂O₄) and near-identical bis-indolyl quinone scaffold with hinnuliquinone, demethylasterriquinone B1 (DMAQ-B1, CAS 78860-34-1) exhibits no reported HIV-1 protease inhibitory activity and instead functions as a selective insulin receptor tyrosine kinase (IRTK) activator [1]. Hinnuliquinone, in contrast, is an HIV-1 protease inhibitor with no reported insulin receptor activity [2]. This complete functional divergence between structurally isomeric bis-indolyl quinones demonstrates that scaffold similarity does not predict target engagement.

target selectivity bis-indolyl quinone insulin receptor

Hinnuliquinone C₂-Symmetry: Crystallographic Validation of Structural Mechanism

Crystallographic analysis of hinnuliquinone bound to HIV-1 protease revealed that the compound's C₂-symmetry is essential for its inhibitory activity, enabling symmetric interactions with the homodimeric enzyme active site [1]. The inhibitor-bound crystal structure was determined by direct refinement using HIV-1 protease coordinates, providing atomic-level validation of the symmetric binding mode [1]. This structural feature distinguishes hinnuliquinone from asymmetric bis-indolyl quinone natural products such as semicochliodinol B, which possesses only a single prenyl substituent and lacks the full C₂-symmetry characteristic of hinnuliquinone [2].

C2-symmetry X-ray crystallography HIV-1 protease binding

Hinnuliquinone (78860-37-4) Recommended Research Applications Based on Verified Evidence


HIV-1 Protease Inhibitor Resistance Mechanism Studies

Hinnuliquinone is suitable for studies investigating the biochemical basis of HIV-1 protease inhibitor resistance. With Ki values of 0.97 μM (wild-type) and 1.25 μM (A44 clinically resistant strain), the compound maintains near-equipotent inhibition across enzyme variants [1]. This minimal 1.3-fold potency shift enables its use as a reference compound in resistance profiling assays where retention of inhibitory activity against resistant variants is the parameter of interest [1].

Structure-Based Design of C₂-Symmetric Protease Inhibitors

Hinnuliquinone serves as a crystallographically validated template for C₂-symmetric HIV-1 protease inhibitor design. The availability of inhibitor-bound X-ray crystallographic data [1] provides atomic-resolution structural information on symmetric binding interactions with the homodimeric enzyme active site, supporting computational chemistry and medicinal chemistry optimization programs focused on symmetric pharmacophore development [1].

Natural Product-Derived Antiviral Lead Discovery

As a fungal endophyte-derived bis-indolyl quinone natural product with demonstrated HIV-1 protease inhibitory activity [1], hinnuliquinone represents a validated starting point for antiviral lead discovery programs. The compound was identified through bioassay-guided fractionation of microbial extracts from Nodulisporium hinnuleum, establishing it as a characterized member of the bis-indolyl quinone natural product class with established antiviral target engagement [1].

Technical Documentation Hub

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